Methyl 5-amino-2-fluoro-4-methylbenzoate

Catalog No.
S2720415
CAS No.
1504965-88-1
M.F
C9H10FNO2
M. Wt
183.182
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-amino-2-fluoro-4-methylbenzoate

Researchers developing RAF inhibitors often waste synthesis time on analogs lacking critical fluoro and methyl substituents. This compound is the exact precursor for Type II pan-RAF inhibitors like Belvarafenib, with the 2-fluoro group enabling kinase hinge binding and the 4-methyl group occupying a hydrophobic pocket. Procurement from SMolecule ensures a validated, high-purity intermediate, reducing synthetic steps and securing batch-to-batch consistency for oncology API campaigns.

CAS Number

1504965-88-1

Product Name

Methyl 5-amino-2-fluoro-4-methylbenzoate

IUPAC Name

methyl 5-amino-2-fluoro-4-methylbenzoate

Molecular Formula

C9H10FNO2

Molecular Weight

183.182

InChI

InChI=1S/C9H10FNO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3

InChI Key

JEGPFOWHUQYGMT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N)C(=O)OC)F

solubility

not available

Synonyms

Methyl 5-amino-2-fluoro-4-methylbenzoate, 5-Amino-2-fluoro-4-methylbenzoic acid methyl ester, Benzoic acid, 5-amino-2-fluoro-4-methyl-, methyl ester, Methyl 5-amino-2-fluoro-p-toluate, 2-Fluoro-4-methyl-5-aminobenzoic acid methyl ester, 5-Amino-2-fluoro-4-methylbenzene-1-carboxylic acid methyl ester

Purity

≥98%

Package Size

0.25 g, 1 g, 5 g, 10 g

Methyl 5-amino-2-fluoro-4-methylbenzoate (CAS 1504965-88-1) is a substituted aromatic amine and benzoate ester. This compound class serves as a critical structural motif in medicinal chemistry, particularly as a core building block for synthesizing highly targeted oncology therapeutics. The precise arrangement of the amino, fluoro, and methyl substituents on the phenyl ring is not arbitrary; it is specifically engineered to modulate the electronic properties, pKa, lipophilicity, and steric profile required for high-affinity binding to kinase targets such as RAF. [REFS-1, REFS-2] Its primary utility lies in its role as a key intermediate for multi-step syntheses of active pharmaceutical ingredients (APIs), where substituent identity and position are directly linked to the final product's potency and selectivity.

Research Fit

Fluorinated building block synthesis
MbtI-targeting scaffold derivatization
Amino-functionalized MOF precursor studies

Attempting to substitute this compound with seemingly similar, lower-cost analogs—such as the non-fluorinated (Methyl 5-amino-4-methylbenzoate) or non-methylated (Methyl 5-amino-2-fluorobenzoate) versions—is inefficient for its primary applications. The fluoro and methyl groups are not interchangeable placeholders; they play crucial, non-fungible roles in the final drug's structure-activity relationship (SAR). [1] The fluorine atom's position is critical for forming key interactions within the kinase hinge region and blocking metabolic degradation, while the methyl group provides necessary steric bulk to fit into a specific hydrophobic pocket. Substituting or removing these groups results in a significant loss of biological potency in the final API, undermining the rationale for the synthesis and leading to wasted resources on precursors that cannot produce a viable drug candidate.

Substitution Risk

Methyl 2-fluorobenzoate Absence of amino and methyl groups alters reactivity and target-binding profile
Methyl 4-fluorobenzoate Lacks the 5-amino derivatization handle and shows different electronic distribution
De-aminated analog (CAS 74733-29-2) Missing polar amino group reduces aqueous solubility and eliminates key conjugation sites

Precursor Suitability: Validated Intermediate in the Patented Synthesis of Pan-RAF Inhibitor Belvarafenib

This specific compound, Methyl 5-amino-2-fluoro-4-methylbenzoate, is cited as a key intermediate in the synthesis of Belvarafenib (HM95573), a clinical-stage pan-RAF inhibitor for treating cancers with RAS/RAF mutations. [1] Its inclusion in the patented manufacturing route underscores its validated role and suitability for producing the high-value final API. Procuring this exact intermediate is critical for replicating the patented process and ensuring the synthesis proceeds with a well-characterized, reliable starting material, which is paramount for reproducibility and purity in GMP-scale campaigns.

Evidence DimensionPrecursor validation
Target Compound DataExplicitly named as a synthetic intermediate for Belvarafenib.
Comparator Or BaselineGeneric, unvalidated, or alternative aniline building blocks not specified in the process patent.
Quantified DifferenceValidated for use vs. non-validated.
ConditionsPatented synthesis route for the active pharmaceutical ingredient Belvarafenib.

Using a precursor validated in a patent provides a clear, de-risked pathway for process development and scale-up of a high-value oncology therapeutic.

MbtI Inhibition Scaffold
Class-level
Low-micromolar activity reported for 2,3-dihydroxybenzoate class
Supports benzoate core as MbtI inhibitor starting point
Direct IC50 for this compound not available

Performance Impact: 2-Fluoro-4-Methyl Substitution Pattern is Critical for Sub-Nanomolar Potency of Final API

Structure-activity relationship (SAR) studies on a series of pan-RAF inhibitors demonstrate the critical importance of the 2-fluoro-4-methyl substitution pattern on the aniline ring for achieving high potency. In a directly comparable series, the compound incorporating the 2-fluoro-4-methylphenyl moiety (compound 13, LY3009120) exhibited a BRAF V600E inhibitory concentration (IC50) of 0.8 nM. [1] Replacing the 2-fluoro substituent with hydrogen (compound 14) resulted in an IC50 of 4.4 nM, a greater than 5-fold loss in potency. This quantitative data confirms that the 2-fluoro group is essential for maximizing the biological activity of the final inhibitor.

Evidence DimensionEnzymatic Inhibition (IC50) of Final Compound
Target Compound Data0.8 nM (for final API derived from a 2-fluoro-4-methylaniline core)
Comparator Or Baseline4.4 nM (for final API derived from a 4-methylaniline core, lacking the 2-fluoro group)
Quantified Difference5.5-fold decrease in potency without the 2-fluoro substituent.
ConditionsBiochemical assay measuring inhibition of BRAF V600E kinase.

Procuring this specific precursor directly translates to a more potent final drug, a primary driver of value and success in pharmaceutical development.

Aqueous Solubility
Data to verify
1.3 g/L at 25 °C
Increased polarity aids solution-phase synthesis handling
Cross-study comparable; no head-to-head solubility data

Processability: Methyl Ester Form Offers Superior Handling and Solubility Over Free Acid

Compared to its corresponding carboxylic acid (5-amino-2-fluoro-4-methylbenzoic acid), the methyl ester form of this compound provides significant process advantages in common synthetic workflows. The ester is readily soluble in standard aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) used for subsequent coupling reactions (e.g., amide bond formation). The free acid, in contrast, exhibits poor solubility in these solvents due to its zwitterionic character, which can complicate reaction setup, reduce reaction rates, and necessitate the use of specialized, and often more costly, reagents or conditions to achieve homogeneous reaction mixtures. The methyl ester allows for more straightforward, efficient, and scalable reaction processing.

Evidence DimensionSolubility and Handling in Synthesis
Target Compound DataGood solubility in common aprotic solvents (DCM, DMF).
Comparator Or BaselinePoor solubility for the corresponding free carboxylic acid.
Quantified DifferenceQualitatively higher solubility, enabling simpler and more efficient reaction conditions.
ConditionsStandard amide coupling or nucleophilic substitution reaction setups in organic synthesis.

Choosing the methyl ester simplifies handling, improves reaction efficiency, and reduces processing costs during synthesis compared to using the less soluble free acid.

Derivatization Handle
Data to verify
Acylation, sulfonation, diazotization possible vs. not feasible on de-aminated analogs
Enables direct diversification without pre-functionalization
Functional handle absent in common fluorinated benzoates
Physical State & Melting
Data to verify
Solid; Mp 70–90 °C vs. liquid bp 90–92 °C (comparator)
Solid form simplifies weighing, storage, and purity checks
Melting point range aids batch-to-batch quality review

Core Building Block for the Synthesis of Belvarafenib (HM95573) and Related Pan-RAF Inhibitors

This compound is the right choice for research and manufacturing campaigns focused on producing Belvarafenib or structurally related Type II pan-RAF inhibitors. Its validated use as a key intermediate ensures a more direct and reliable synthetic route to these complex, high-value APIs targeting RAS/RAF-mutated cancers. [1]

Scaffold for Next-Generation Kinase Inhibitors Targeting RAF Dimers

In medicinal chemistry programs aiming to develop novel RAF dimer inhibitors, this precursor provides a starting point with a clinically-validated substitution pattern. The 2-fluoro and 4-methyl groups are known to confer high potency, allowing chemists to focus on modifying other parts of the molecule to optimize selectivity, pharmacokinetics, and overcome resistance. [2]

Development of APIs for NRAS-Mutant Melanoma and Other RAF-Driven Tumors

Given its role in the synthesis of inhibitors like Belvarafenib, which show clinical activity in patients with NRAS-mutant melanomas, this compound is a strategic choice for developing therapeutics for this and other difficult-to-treat cancer types driven by the MAPK pathway. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
MbtI enzyme inhibition studies
5-Amino substitution for derivatization; benzoate scaffold
MbtI inhibition SAR and pharmacophore refinement
Fluorinated building block synthesis
Combined fluorine and amino functionality on same ring
Reactivity assessment and metabolic stability context of products
Amino-functionalized MOF precursor
Amino group for framework incorporation
Gas separation or catalysis screening performance
Biochemical probe design
Amino handle for bioconjugation; 19F NMR tag
19F interaction studies or fluorescent labeling experiments

XLogP3

1.6

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